molecular formula C12H17NO2 B2496968 4-[Butyl(methyl)amino]benzoic acid CAS No. 75681-64-0

4-[Butyl(methyl)amino]benzoic acid

Cat. No.: B2496968
CAS No.: 75681-64-0
M. Wt: 207.273
InChI Key: MVQQSIJJJGMLEG-UHFFFAOYSA-N
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Description

4-[Butyl(methyl)amino]benzoic acid is an organic compound with the molecular formula C12H17NO2 It is a derivative of benzoic acid, where the amino group is substituted with a butyl and methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[Butyl(methyl)amino]benzoic acid can be achieved through several methods. One common approach involves the reaction of 4-aminobenzoic acid with butylamine and methylamine under controlled conditions. The reaction typically requires a catalyst and is carried out in an organic solvent such as ethanol or methanol. The reaction mixture is heated to reflux, and the product is isolated through filtration and recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include steps such as solvent recovery and purification to minimize waste and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

4-[Butyl(methyl)amino]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .

Scientific Research Applications

4-[Butyl(methyl)amino]benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Comparison with Similar Compounds

Similar Compounds

    4-Aminobenzoic acid: A precursor to 4-[Butyl(methyl)amino]benzoic acid, known for its role in the synthesis of folate.

    4-(Methylamino)benzoic acid: Similar in structure but with only a methyl group attached to the amino group.

    Butyl 4-aminobenzoate: An ester derivative with applications in local anesthetics .

Uniqueness

This compound is unique due to the presence of both butyl and methyl groups on the amino moiety, which can influence its chemical reactivity and biological activity. This dual substitution can enhance its solubility, stability, and interaction with biological targets compared to its simpler analogs .

Properties

IUPAC Name

4-[butyl(methyl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-3-4-9-13(2)11-7-5-10(6-8-11)12(14)15/h5-8H,3-4,9H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVQQSIJJJGMLEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)C1=CC=C(C=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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